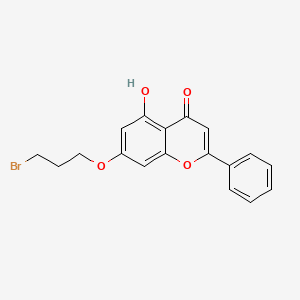
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a bromopropoxy group at the 7th position, a hydroxyl group at the 5th position, and a phenyl group at the 2nd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 5-hydroxy-2-phenyl-4H-1-benzopyran-4-one.
Bromopropylation: The hydroxyl group at the 7th position is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromopropoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 5th position can undergo oxidation to form a ketone or reduction to form an alcohol.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Ketones or quinones.
Reduction Products: Alcohols or diols.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of dyes, optical materials, and supramolecular chemistry.
Mecanismo De Acción
The mechanism of action of 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like α-glucosidase by binding to the active site and preventing substrate access.
Signal Transduction Pathways: It may modulate signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.
Cellular Effects: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Similar structure with a bromoethoxy group instead of bromopropoxy.
4-(3-Bromopropoxy)-2H-chromen-2-one: Similar structure with the bromopropoxy group at the 4th position.
Uniqueness
Structural Features: The presence of both bromopropoxy and hydroxyl groups at specific positions provides unique reactivity and biological activity.
Biological Activity: Exhibits a broader range of biological activities compared to similar compounds, including enzyme inhibition and anti-cancer properties.
Propiedades
Número CAS |
873302-14-8 |
|---|---|
Fórmula molecular |
C18H15BrO4 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
7-(3-bromopropoxy)-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H15BrO4/c19-7-4-8-22-13-9-14(20)18-15(21)11-16(23-17(18)10-13)12-5-2-1-3-6-12/h1-3,5-6,9-11,20H,4,7-8H2 |
Clave InChI |
IGBVXHRVPIKEIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphane](/img/structure/B12590092.png)
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
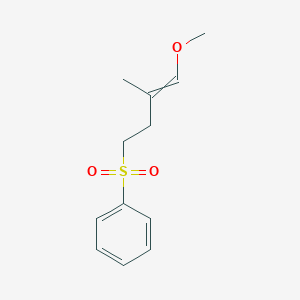
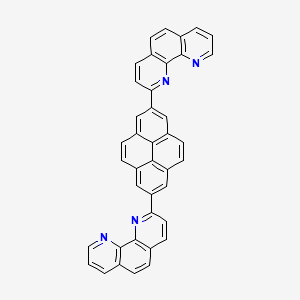
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
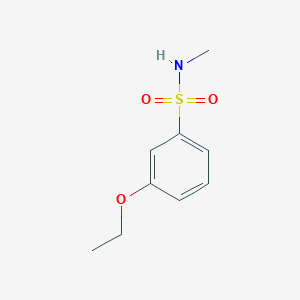
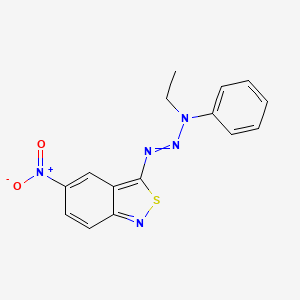
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)
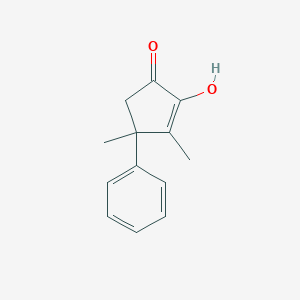

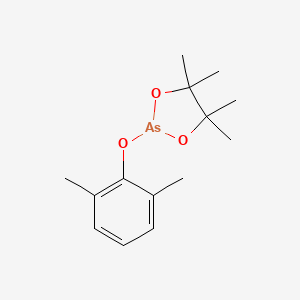
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
